1-Benzyl-5-trifluoromethylindoline-2,3-dione is a chemical compound that belongs to the class of indoline derivatives. These compounds are characterized by their unique bicyclic structure, which includes an indole moiety. This particular compound is notable for its trifluoromethyl group, which enhances its chemical reactivity and biological activity. The molecular formula for 1-benzyl-5-trifluoromethylindoline-2,3-dione is , and it has a molecular weight of approximately 305.25 g/mol .
The compound can be classified as an organic heterocyclic compound due to the presence of both carbon and nitrogen in its ring structure. It is also recognized for its potential applications in medicinal chemistry, particularly as a scaffold for drug development . The presence of the trifluoromethyl group contributes to its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.
The synthesis of 1-benzyl-5-trifluoromethylindoline-2,3-dione typically involves several steps:
Industrial-scale synthesis may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing by-products.
1-Benzyl-5-trifluoromethylindoline-2,3-dione can participate in various chemical reactions due to its reactive functional groups:
These reactions are essential for developing new derivatives with potential therapeutic applications.
The mechanism of action for 1-benzyl-5-trifluoromethylindoline-2,3-dione primarily involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects:
These mechanisms highlight its potential as a drug candidate.
1-Benzyl-5-trifluoromethylindoline-2,3-dione exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in research settings.
1-Benzyl-5-trifluoromethylindoline-2,3-dione has several promising applications in scientific research:
The indoline-2,3-dione nucleus, commonly known as isatin, represents a privileged scaffold in medicinal chemistry due to its versatile molecular interactions and structural similarity to endogenous biomolecules. This bicyclic framework consists of a benzene ring fused to a pyrrolidine-2,5-dione system, creating a planar conjugated system with distinctive electronic properties. The molecule features two carbonyl groups at positions 2 and 3 that confer significant hydrogen-bonding capacity, enabling interactions with diverse biological targets through both hydrogen bond acceptance and dipole-dipole interactions [4]. The N-H group provides an additional hydrogen-bond donor site, while the aromatic system facilitates π-stacking interactions with protein residues [4].
The indoline-2,3-dione scaffold exhibits remarkable structural plasticity, allowing extensive modifications at multiple positions (N1, C3, C4, C5, C6, and C7) to fine-tune pharmacological properties. This adaptability has led to its incorporation in compounds targeting various disease pathways, including cancer, inflammation, and infectious diseases [4]. The scaffold's redox activity contributes to its biological effects, particularly in anticancer applications where it participates in electron transfer processes. Additionally, its role in tryptophan metabolism connects it to physiological processes involving serotonin and melatonin pathways, providing a natural context for bioactivity [2] [4].
Table 1: Key Structural Features and Biological Implications of the Indoline-2,3-dione Core
Structural Feature | Electronic Properties | Biological Implications |
---|---|---|
C2 Carbonyl | Strong hydrogen bond acceptor | Enhances target binding affinity; participates in molecular recognition |
C3 Carbonyl | Moderate hydrogen bond acceptor | Contributes to planarity; facilitates protein interactions |
N-H group | Hydrogen bond donor | Enables binding to hydrophilic pockets; improves solubility |
Fused ring system | Extended conjugation | Permits π-stacking with aromatic residues; enhances membrane penetration |
C5 position | Electron-deficient region | Ideal for electrophilic substituents like trifluoromethyl |
The strategic incorporation of substituents at specific positions on the indoline-2,3-dione scaffold profoundly influences its pharmacological profile. The benzyl group at the N1 position introduces significant lipophilic character while maintaining conformational flexibility. This moiety enhances membrane permeability through increased hydrophobicity, facilitating cellular uptake. Additionally, the aromatic benzyl ring enables π-π stacking interactions with target proteins, significantly improving binding affinity [1] [3]. Structure-activity relationship (SAR) studies on benzyl-substituted heterocycles demonstrate that electron-donating groups para to the benzyl moiety enhance receptor binding, while meta substitutions typically reduce activity [1] [5].
The trifluoromethyl (-CF₃) group at the C5 position represents a sophisticated bioisostere that dramatically alters electronic properties without substantially increasing steric bulk. This strongly electron-withdrawing substituent significantly reduces the electron density of the aromatic ring, enhancing stability against oxidative metabolism. The trifluoromethyl group improves metabolic resistance by forming strong C-F bonds that resist enzymatic cleavage, thereby extending plasma half-life [2] [4]. Furthermore, its high lipophilicity parameter (π ≈ 0.88) contributes to enhanced membrane penetration while simultaneously creating a dipole moment that facilitates specific interactions with target proteins [2].
The synergistic effect of combining benzyl and trifluoromethyl groups on the indoline-2,3-dione scaffold creates a unique electronic environment that optimizes target engagement. Molecular modeling studies indicate that the benzyl group occupies hydrophobic pockets in target proteins, while the trifluoromethyl group engages in dipole-dipole interactions and weak hydrogen bonding (CF₃···H) [2] [3]. This combination has demonstrated enhanced antimicrobial potency in indoline-triazole hybrids, with MIC values as low as 0.0075 μmol/mL against fungal pathogens [2].
Table 2: Impact of Substituents on Key Physicochemical Parameters
Substituent | Position | Lipophilicity (Log P) | Electronic Effect (Hammett σ) | Biological Impact |
---|---|---|---|---|
None (H) | N1 | 1.82 | - | Baseline activity |
Benzyl | N1 | 3.15 | -0.01 (mild EDG) | Enhanced membrane penetration; π-stacking |
Trifluoromethyl | C5 | 2.98 | +0.43 (strong EWG) | Metabolic stability; target affinity |
Benzyl + CF₃ | N1+C5 | 4.02 | Composite effects | Synergistic activity; optimized pharmacokinetics |
1-Benzyl-5-trifluoromethylindoline-2,3-dione exhibits distinct structural advantages when compared to clinically established indoline-2,3-dione derivatives, most notably the multi-targeted tyrosine kinase inhibitor Sunitinib (SU11248). While both compounds share the indoline-2,3-dione core, critical differences in substituent patterns lead to divergent biological profiles. Sunitinib features a 5-fluoro substituent and an extended pyrrole-2-carboxamide side chain at the N1 position, optimized for VEGF and PDGF receptor inhibition [4]. In contrast, 1-benzyl-5-trifluoromethylindoline-2,3-dione lacks this hydrophilic side chain but incorporates the lipophilic benzyl group and the more electron-withdrawing trifluoromethyl group at C5.
The trifluoromethyl substituent in 1-benzyl-5-trifluoromethylindoline-2,3-dione provides enhanced electron-withdrawing capacity compared to Sunitinib's fluorine atom (Hammett constant σₘ: CF₃ = 0.43 vs F = 0.34). This difference significantly influences electron distribution across the aromatic system, potentially altering target selectivity. While Sunitinib primarily exhibits antiangiogenic properties through kinase inhibition, preliminary studies on trifluoromethyl-substituted indoline derivatives indicate broader antimicrobial potential against resistant pathogens [2] [4]. The benzyl substitution at N1 creates a more hydrophobic profile (predicted logP ≈ 4.02) compared to Sunitinib (logP ≈ 3.85), suggesting improved blood-brain barrier penetration for potential neuropharmacological applications.
Molecular docking analyses reveal that the benzyl group occupies distinct hydrophobic pockets in protein targets compared to Sunitinib's side chain. The trifluoromethyl group engages in unique ligand-protein interactions through fluorine-specific contacts not possible with Sunitinib's monofluoro substituent [3] [4]. These structural differences suggest divergent therapeutic applications: while Sunitinib targets oncological indications, 1-benzyl-5-trifluoromethylindoline-2,3-dione shows promise for central nervous system applications and anti-infective therapies based on structural analogs. The compound retains the hydrogen-bonding capacity of the dione system while optimizing lipophilicity for enhanced tissue distribution.
Table 3: Structural and Pharmacological Comparison with Approved Indoline Derivatives
Structural Feature | Sunitinib (SU11248) | 1-Benzyl-5-trifluoromethylindoline-2,3-dione | Biological Implications |
---|---|---|---|
Core Structure | Indoline-2,3-dione | Indoline-2,3-dione | Common recognition element |
N1 Substituent | Diethylaminoethyl-pyrrole carboxamide | Benzyl | Enhanced lipophilicity; potential CNS penetration |
C5 Substituent | Fluorine | Trifluoromethyl | Increased electron withdrawal; metabolic stability |
LogP (Predicted) | ~3.85 | ~4.02 | Improved membrane permeability |
Primary Targets | VEGFR, PDGFR | Undefined (potential TRPV1/P2X7 based on analogs) | Different therapeutic applications |
Therapeutic Area | Oncology | Potential neuropathic pain, antimicrobial | Broader application spectrum |
Metabolic Stability | Moderate (t₁/₂ ~40-60 hrs) | Potentially enhanced (CF₃ group) | Possible extended half-life |
The structural innovations present in 1-benzyl-5-trifluoromethylindoline-2,3-dione create opportunities for targeting purinergic receptors (P2X7) and transient receptor potential (TRPV1) channels based on analog studies [1] [3]. Benzyl-substituted heterocycles demonstrate significant activity in neuropathic pain models, with compound 15d (a benzyltetrazole P2X7 antagonist) showing significant reversal of mechanical allodynia at non-sedating doses [1]. Similarly, benzyl-containing TRPV1 antagonists exhibit potent analgesic activities in neuropathic pain models without inducing hyperthermia [3]. These findings suggest that 1-benzyl-5-trifluoromethylindoline-2,3-dione may offer advantages in pain management applications distinct from Sunitinib's oncology focus.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1